The Strategic Utility of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide in Modern Drug Discovery
The Strategic Utility of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Introduction: The Convergence of Thiophene and Weinreb Amide Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of approved drugs and clinical candidates.[5][6] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of kinase inhibitors, antiplatelet agents, and anticancer therapeutics.[5][6] The introduction of a bromine atom onto the thiophene ring provides a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, represents a highly valuable functional group in organic synthesis.[7] Its primary advantage lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[7] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[7]
The combination of these two functionalities in 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide creates a powerful building block for drug discovery programs. The Weinreb amide at the 3-position allows for the introduction of a diverse range of carbonyl-containing moieties, while the bromine at the 2-position serves as a key site for diversification through established cross-coupling methodologies.
Synthesis and Physicochemical Properties
The synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide would logically proceed from 2-bromothiophene-3-carboxylic acid. The carboxylic acid can be activated and subsequently reacted with N,O-dimethylhydroxylamine hydrochloride.
Proposed Synthetic Protocol
A reliable method for the synthesis would involve the conversion of the parent carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine.
Step 1: Preparation of 2-bromothiophene-3-carbonyl chloride
2-bromothiophene-3-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF) if oxalyl chloride is used. The reaction is typically performed at room temperature or with gentle heating.
Step 2: Formation of the Weinreb Amide
The resulting 2-bromothiophene-3-carbonyl chloride is then added to a solution of N,O-dimethylhydroxylamine hydrochloride and a base, such as triethylamine (Et₃N) or pyridine, in a suitable solvent like DCM. The base neutralizes the HCl generated during the reaction. The reaction is usually carried out at 0 °C and then allowed to warm to room temperature.
Experimental Workflow: Synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide
Caption: Proposed two-step synthesis of the target Weinreb amide.
Physicochemical Properties (Predicted)
While experimental data for this specific isomer is unavailable, we can predict its properties based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₈BrNO₂S | Based on the chemical structure. |
| Molecular Weight | ~250.11 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to yellow solid or oil | Similar to other brominated thiophene derivatives and Weinreb amides.[8] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Expected for a moderately polar organic molecule. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids, bases, and reducing agents. | The Weinreb amide is generally stable but can be cleaved under harsh conditions. |
Applications in Drug Discovery and Development
The true value of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide lies in its capacity as a versatile intermediate for the synthesis of compound libraries targeting various disease areas.
Synthesis of Ketone Derivatives
The primary application of the Weinreb amide moiety is the synthesis of ketones.[7] By treating the title compound with a wide array of Grignard reagents (R-MgX) or organolithium reagents (R-Li), a diverse set of 2-bromo-3-acylthiophenes can be prepared. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the 'R' group. These resulting ketones can be key intermediates or final drug candidates themselves.
Elaboration via Cross-Coupling Reactions
The bromine atom at the 2-position of the thiophene ring is strategically placed for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl substituents, further expanding the chemical space accessible from this building block.
Thiophene Carboxamides in Oncology
Thiophene carboxamide scaffolds have emerged as promising anticancer agents.[5][9] Derivatives have been shown to induce apoptosis and exhibit selective cytotoxicity against cancer cell lines.[5][9] The ability to readily diversify the structure of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide at both the 2- and 3-positions makes it an attractive starting point for the development of novel thiophene-based oncology drugs.
Kinase Inhibitors
The thiophene core is a common feature in many kinase inhibitors.[6] The planarity and electronic nature of the thiophene ring allow for effective interactions within the ATP-binding pocket of various kinases. By utilizing the synthetic handles on the title compound, medicinal chemists can design and synthesize focused libraries of compounds to target specific kinases implicated in diseases such as cancer and inflammatory disorders.
Conclusion
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide stands as a highly valuable, albeit specialized, building block for chemical synthesis and drug discovery. Its design ingeniously combines the synthetic flexibility of a brominated thiophene with the controlled reactivity of a Weinreb amide. This dual functionality provides researchers with a powerful tool to efficiently generate diverse libraries of complex molecules for biological screening. While a dedicated CAS number remains to be assigned, the established chemistry of its constituent parts provides a clear and reliable roadmap for its synthesis and application in the quest for novel and more effective therapeutics.
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